

In Vitro Characterization of Amuvatinib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Amuvatinib Hydrochloride

Cat. No.: B1664949

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Abstract

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor demonstrating significant potential in oncology research. This document provides an in-depth technical guide to the in vitro characterization of **Amuvatinib Hydrochloride**. It covers its mechanism of action, inhibitory activity against key oncogenic kinases, and its effects on cancer cell proliferation and survival. Detailed experimental protocols for core in vitro assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its preclinical profile.

Mechanism of Action

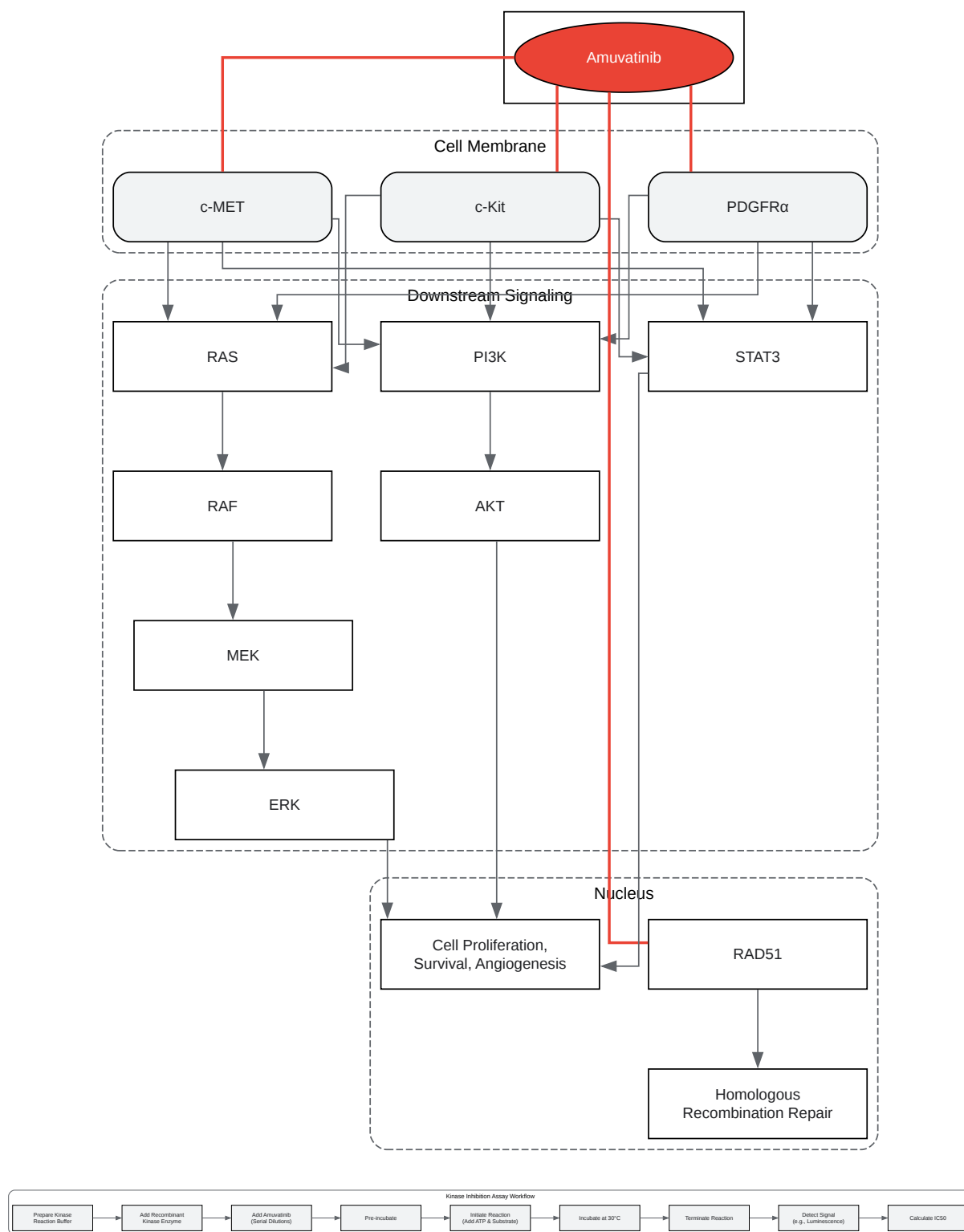
Amuvatinib is an orally bioavailable, selective, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves competitive inhibition of ATP binding to the catalytic domain of several key receptor tyrosine kinases (RTKs) that are often dysregulated in various tumors. The principal targets include mutant forms of c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFR α), and Fms-like Tyrosine Kinase 3 (Flt3). Additionally, Amuvatinib has been shown to suppress the activity of c-MET and c-RET.

A unique aspect of Amuvatinib's mechanism is its ability to suppress the RAD51 protein, a critical component of the homologous recombination (HR) pathway for DNA double-strand break repair. This dual action of inhibiting key oncogenic signaling pathways and concurrently

disrupting DNA repair makes Amuvatinib a promising agent for sensitizing tumor cells to DNA-damaging chemotherapies and radiotherapy.

Targeted Signaling Pathways

Amuvatinib exerts its effects by intercepting signals that drive cell proliferation, survival, and migration. The diagram below illustrates the primary signaling cascades inhibited by Amuvatinib.



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